Bromo(113C)cyclohexatriene
Overview
Description
Bromo(113C)cyclohexatriene is a derivative of the strained isomer 1,2,3-cyclohexatriene. This compound is characterized by its high energy and reactivity due to the cumulated double bonds in its structure. The presence of a bromine atom further modifies its chemical properties, making it a subject of interest in organic synthesis and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(113C)cyclohexatriene can be synthesized through the reaction of a cyclohexadiene derivative with a brominating agent under controlled conditions. The reaction typically involves the use of cesium fluoride to facilitate the formation of the strained triene structure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Bromo(113C)cyclohexatriene undergoes a variety of chemical reactions, including:
Cycloadditions: Due to its strained structure, it readily participates in cycloaddition reactions, forming complex cyclic products.
Nucleophilic Additions: The presence of the bromine atom makes it susceptible to nucleophilic attack, leading to the formation of various substituted products.
σ-Bond Insertions: The compound can also undergo σ-bond insertions, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Cycloadditions: Typically involve dienophiles or other reactive species under mild to moderate temperatures.
Nucleophilic Additions: Common nucleophiles include organometallic reagents and amines, often under anhydrous conditions.
σ-Bond Insertions: Catalyzed by transition metals such as palladium or nickel, often under inert atmospheres.
Major Products Formed: The major products of these reactions are typically complex cyclic structures, substituted cyclohexatrienes, and various heterocyclic compounds .
Scientific Research Applications
Bromo(113C)cyclohexatriene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules due to its high reactivity and ability to form multiple bonds in a single step.
Material Science: Investigated for its potential in the development of new materials with unique electronic and mechanical properties.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Bromo(113C)cyclohexatriene involves its high strain energy, which drives its reactivity. The compound’s cumulated double bonds and the presence of the bromine atom facilitate various reaction pathways, including cycloadditions, nucleophilic additions, and σ-bond insertions. These reactions often proceed through highly reactive intermediates, leading to the formation of complex products .
Comparison with Similar Compounds
1,2,3-Cyclohexatriene: Shares the strained triene structure but lacks the bromine atom, resulting in different reactivity and product profiles.
Benzyne: Another strained isomer of benzene, known for its high reactivity and use in cycloaddition reactions.
1,2-Cyclohexadiene: Similar in structure but with fewer double bonds, leading to lower strain energy and different reactivity.
Uniqueness: Bromo(113C)cyclohexatriene is unique due to the presence of the bromine atom, which significantly alters its reactivity and the types of reactions it can undergo. This makes it a valuable compound for exploring new synthetic pathways and developing novel materials .
Properties
IUPAC Name |
bromo(113C)cyclohexatriene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i6+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-PTQBSOBMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[13C](C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454935 | |
Record name | bromobenzene-13c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86127-83-5 | |
Record name | bromobenzene-13c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86127-83-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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